N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-22-14-7-3-12(4-8-14)16-11-24-18(19-16)20-17(21)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMRIOQVVHONPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiazole derivative and a suitable benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated against common pathogens like Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects .
- Antifungal Properties : The compound has also been tested for antifungal activity against species such as Aspergillus niger. Results indicate promising antifungal efficacy, suggesting its potential use in treating fungal infections .
- Anticancer Potential : Molecular docking studies have revealed that thiazole derivatives can interact with cancer cell receptors, indicating their potential as anticancer agents. In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF7), highlighting their therapeutic promise in oncology .
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives:
- Study on Antimicrobial Efficacy : A study synthesized various thiazole-based compounds and evaluated their antimicrobial properties using standard methods. Results indicated that specific derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity Evaluation : Another research effort focused on synthesizing new thiazole derivatives and assessing their anticancer activity using the Sulforhodamine B assay. The findings demonstrated that certain compounds were particularly effective against estrogen receptor-positive breast cancer cells .
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl and benzamide groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Key Structural Variations:
- Thiazole vs. Oxadiazole Cores : While the target compound utilizes a thiazole core, LMM5 () employs a 1,3,4-oxadiazole scaffold. The oxadiazole in LMM5 is linked to a benzyl(methyl)sulfamoyl group, enhancing antifungal activity, whereas the thiazole in the target compound may favor different binding interactions .
- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound contrasts with the 4-(N,N-dimethylsulfamoyl) group in compound 50 (), which is strongly electron-withdrawing. This difference impacts electronic properties and binding affinity to targets like NF-κB . Halogen vs. Alkyl/Thioether Substituents: Compounds such as 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide, ) incorporate halogens for enhanced lipophilicity, whereas the methylthio group in the target compound balances solubility and membrane permeability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : Thiazole derivatives with polar substituents (e.g., 13e’s trimethoxyphenyl group) exhibit higher melting points due to crystallinity, while halogenated analogues (e.g., 4d) may have reduced solubility .
- Solubility : The methylthio group in the target compound likely improves solubility compared to purely hydrophobic substituents (e.g., bromophenyl in compound 50) .
Table 2: Activity Profiles of Analogues
- Antifungal Activity : LMM5’s oxadiazole core and sulfamoyl group demonstrate the importance of sulfur-containing motifs in targeting fungal enzymes, a feature shared with the target compound’s methylthio group .
- Enzyme Modulation : Compound 13e’s trimethoxyphenyl group enhances CYP3A4 inhibition, suggesting that methoxy positioning influences enzyme binding—a factor relevant to the target compound’s 4-methoxyphenyl substituent .
- Inflammatory Pathways: Compound 50’s bromophenyl and sulfamoyl groups synergize to enhance NF-κB signaling, highlighting the scaffold’s versatility in immunomodulation .
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a methylthio substitution, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 329.40 g/mol. The presence of electron-withdrawing groups and the thiazole moiety are critical for its biological activity.
Antitumor Activity
Several studies have indicated that thiazole derivatives exhibit significant antitumor activity. For instance, a study explored the synthesis of various thiazole compounds and their effects on cancer cell lines. The compound demonstrated notable cytotoxicity against several cancer types, including breast cancer (MCF-7) and lung cancer (NCI-H460), with IC50 values ranging from 7.01 µM to 14.31 µM .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 14.31 |
| N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-benzamide | NCI-H460 | 8.55 |
| 2-substituted thiazoles | HeLa | 7.01 |
The mechanism of action appears to involve the inhibition of topoisomerase II and disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
Thiazole derivatives are also noted for their anti-inflammatory properties. Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. In vitro studies indicated that these compounds could significantly lower levels of TNF-alpha and IL-6 in activated macrophages .
Table 2: Anti-inflammatory Effects
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| This compound | TNF-alpha | Decreased |
| Similar Thiazoles | IL-6 | Reduced |
The anti-inflammatory mechanism is believed to involve the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied, particularly against various bacterial strains. The compound was found to exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Thiazoles | Escherichia coli | 64 µg/mL |
The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies
- Anticancer Study : A recent study investigated the anticancer effects of a series of thiazole derivatives, including this compound, on human breast cancer cells. The results demonstrated significant cell death through apoptosis pathways induced by the compound.
- Inflammation Model : In animal models of inflammation, administration of thiazole derivatives resulted in reduced paw edema and lower levels of inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide, and how is its purity validated?
- Synthesis : The compound is typically synthesized via multi-step reactions involving cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core, followed by coupling with substituted benzamides . For example, 2-amino-4-phenylthiazole intermediates are reacted with activated benzoyl chlorides (e.g., 4-(methylthio)benzoyl chloride) under reflux in anhydrous solvents like THF or DMF .
- Characterization : Purity is validated using HPLC (>95%), and structural confirmation relies on:
- IR spectroscopy : Peaks at ~3435 cm⁻¹ (N-H stretching), ~1599 cm⁻¹ (C=N), and ~651 cm⁻¹ (C-S) .
- NMR : Distinct signals for thiazole protons (δ 6.75–7.77 ppm), methoxy groups (δ ~3.8 ppm), and methylthio groups (δ ~2.5 ppm) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~367.1 for C₁₈H₁₆N₂O₂S₂) .
Q. Which analytical techniques are critical for distinguishing structural analogs of this compound?
- X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, critical for confirming substituent positions (e.g., methoxy vs. methylthio groups) .
- 13C NMR differentiates aromatic carbons adjacent to electron-withdrawing (e.g., methylthio) vs. electron-donating (e.g., methoxy) groups .
- High-resolution mass spectrometry (HRMS) identifies isotopic patterns to rule out halogenated or sulfone-containing analogs .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Key variables :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency compared to ethanol or toluene .
- Catalysts : Anhydrous AlCl₃ or Pd(PPh₃)₄ improves coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acid derivatives) .
- Temperature : Reflux (~80–100°C) is optimal for thiazole ring formation, while lower temperatures (40–60°C) prevent side reactions in amide coupling .
- Yield optimization : A 78% yield was achieved using DMF at 90°C with slow addition of benzoyl chloride to avoid polymerization .
Q. How should contradictory data on the compound’s biological activity be addressed?
- Case example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2 µg/mL to >100 µg/mL) may arise from:
- Assay conditions : Variations in bacterial strain susceptibility (Gram-positive vs. Gram-negative) or culture media pH .
- Structural analogs : Minor substitutions (e.g., replacing methylthio with trifluoromethyl) drastically alter lipophilicity and membrane permeability .
- Resolution : Perform dose-response curves across multiple cell lines or bacterial strains and validate via molecular docking to identify binding affinity trends .
Q. What computational strategies are recommended for predicting the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like BRAF V600E kinase (PDB ID: 3OG7) or bacterial dihydrofolate reductase .
- QSAR studies : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate substituents (e.g., methoxy position) with activity .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues (e.g., hydrophobic pockets accommodating methylthio groups) .
Q. How can target identification be systematically approached for this compound?
- Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC₅₀) .
- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cancer cells to pinpoint pathways affected (e.g., apoptosis or oxidative stress) .
Methodological Considerations
- Synthesis challenges : Avoid hydrolysis of the methylthio group by using anhydrous conditions and inert atmospheres (N₂/Ar) during coupling reactions .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and validate results with at least two independent assays (e.g., MTT and colony formation for anticancer activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
